Glabrene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glabrene typically involves the extraction of licorice root followed by purification processes. One common method is supercritical fluid extraction using cosolvent-modified supercritical carbon dioxide. This method involves optimizing parameters such as temperature (40–80°C) and pressure (10–50 MPa) to achieve high purity . The extracted product is then subjected to alcohol precipitation, filtration, and adsorption chromatography to further purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycyrrhiza glabra. The process includes steps such as extraction, concentration, drying, and purification. The use of supercritical fluid extraction with ethanol as a cosolvent is a preferred method due to its efficiency and environmental benefits . This method ensures a high yield and purity of this compound, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Glabrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to Glabrene

This compound is a prenylated isoflavan found in the roots of Glycyrrhiza glabra, commonly known as licorice. It has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the scientific applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit the growth of melanoma cells and other types of cancer through several mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- Concentration: 10 µM.

- Findings: this compound induced apoptosis and inhibited cell migration by downregulating specific oncogenes .

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property makes it a candidate for skin-whitening agents in cosmetic formulations.

Data Table: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 0.43 | Licorice root extracts |

| Isoliquiritigenin | 0.67 | Licorice root extracts |

The inhibition of tyrosinase by this compound suggests its potential use in treating hyperpigmentation disorders .

Neuroprotective Effects

Recent studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies.

Case Study:

- Model Organism: Zebrafish larvae.

- Concentration: 1.5 µM.

- Results: Exposure reduced locomotor activity and increased markers of neuronal damage, indicating potential neurotoxic effects at higher concentrations .

Antimicrobial Activity

This compound has shown efficacy against various bacterial strains, contributing to its potential use in treating infections.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/ml |

| Escherichia coli | 15 µg/ml |

These findings support the use of this compound as a natural antimicrobial agent .

Toxicological Considerations

While this compound shows promise in various applications, its toxicological profile must be considered. Studies have reported significant lethality in zebrafish at concentrations above 2.8 µM, indicating a need for caution in therapeutic applications .

Toxicity Data Table

| Concentration (µM) | LC10 | LC50 | Observations |

|---|---|---|---|

| 1.5 | 2.8 | 3.7 | Malformations and reduced mobility |

Wirkmechanismus

Glabrene exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors, mimicking the action of estrogen and influencing various physiological processes . Additionally, this compound inhibits the enzyme tyrosinase, which is involved in melanin synthesis, thereby reducing melanin production and leading to skin-lightening effects .

Vergleich Mit ähnlichen Verbindungen

Glabridin: Another isoflavonoid from licorice with similar estrogenic and skin-lightening properties.

Isoliquiritigenin: A flavonoid with antioxidant and anti-inflammatory properties.

Liquiritigenin: Known for its estrogenic and anti-cancer activities.

Uniqueness of Glabrene: this compound is unique due to its dual activity as an estrogenic agent and a tyrosinase inhibitor. This combination of properties makes it particularly valuable for applications in both medicine and cosmetics .

Biologische Aktivität

Glabrene, a compound derived from licorice (Glycyrrhiza glabra), has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its estrogen-like effects, cytotoxicity to cancer cells, and potential neurotoxic effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is a pyranoisoflavene that exhibits various pharmacological properties. It is primarily isolated from licorice root and is structurally similar to other bioactive compounds like glabridin. Research indicates that this compound possesses both beneficial and potentially harmful biological activities.

Estrogenic Activity

Estrogenic Effects

this compound shows estrogen-like activity, which can influence cell proliferation and differentiation. A study indicated that this compound acts as an estrogen receptor (ER) agonist at low concentrations (10 nM - 10 μM), promoting growth in certain cell lines. Conversely, it exhibits antiproliferative effects at higher concentrations, indicating a complex dose-response relationship .

| Concentration (nM) | Effect on Cell Growth |

|---|---|

| 10 | Growth promotion |

| 100 | Neutral effect |

| 1000 | Antiproliferative activity |

Cytotoxicity and Anti-Cancer Properties

Cytotoxic Effects

this compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's IC50 values vary across different cell types, indicating selective toxicity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Mitochondrial dysfunction |

| A549 (lung cancer) | 25 | Oxidative stress induction |

Neurotoxicity and Developmental Toxicity

Recent studies have highlighted the neurotoxic effects of this compound, particularly in zebrafish models. Exposure to this compound resulted in developmental malformations and reduced mobility in larvae. The observed LC50 was approximately 2.8 μM, with significant impacts on neurotransmitter levels, particularly dopamine and acetylcholine .

Case Study: Zebrafish Developmental Toxicity

A study assessed the impact of this compound on zebrafish larvae:

- Concentration : 1.5 μM led to a malformation rate of 57.7%.

- Behavioral Assessment : Reduced mobility was noted, indicating potential neurotoxic effects.

- Neurotransmitter Analysis : Elevated levels of dopamine and acetylcholine were detected post-exposure, suggesting disruption in normal neurotransmitter balance.

Metabolic Effects

This compound has been shown to affect metabolic pathways, particularly the phenylalanine metabolic pathway. This disruption may lead to abnormal neurotransmitter levels and could have implications for neurological health .

Eigenschaften

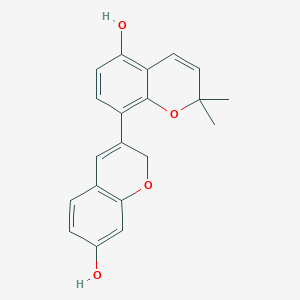

IUPAC Name |

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGYSPUAKQMTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208715 | |

| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60008-03-9 | |

| Record name | Glabrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLABRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 203 °C | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Glabrene?

A1: this compound has been shown to interact with various molecular targets, including:

- Tyrosine kinases: this compound exhibits inhibitory activity against several tyrosine kinases, including human epidermal growth factor receptor 2 (Her2) [, ], fibroblast growth factor receptor 3 (FGFR3) [], ribosomal protein S6 kinase 1 (S6K1) [], Tyrosine-protein kinase Yes (YES1) [], and Lyn-kinase [].

- Estrogen receptors (ERs): this compound demonstrates estrogen-like activity, interacting with both ERα and ERβ [, , , , , , , , , ].

- Monoamine oxidase-A (MAO-A): this compound exhibits inhibitory activity against MAO-A, an enzyme involved in the breakdown of neurotransmitters like serotonin [, ].

- Tyrosinase: this compound acts as a tyrosinase inhibitor, interfering with melanin biosynthesis [, , ].

Q2: How does this compound's interaction with Her2 affect downstream signaling?

A2: this compound competitively binds to the ATP-binding site of Her2, similar to the known inhibitor lapatinib []. This interaction prevents ATP binding and subsequent phosphorylation of tyrosine residues, inhibiting Her2 activation and downstream signaling pathways involved in cell proliferation and survival.

Q3: What are the implications of this compound's FGFR3 inhibition in cancer?

A3: this compound's suppression of FGFR3 expression in non-small cell lung cancer (NSCLC) cells leads to decreased proliferation, migration, and invasion, while promoting apoptosis []. This effect is mediated through the inhibition of ERK1/2 phosphorylation and suppression of epithelial-mesenchymal transition (EMT), processes crucial for cancer progression.

Q4: How does this compound's interaction with estrogen receptors impact bone health?

A4: this compound's estrogen-like activity through ER binding contributes to its bone-protective effects []. It upregulates the canonical Wnt/β‐catenin signaling pathway, promoting bone formation and preventing osteoporosis in ovariectomized rats [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H20O4, and its molecular weight is 336.38 g/mol. [, ]

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data including 13C-NMR and NOE experiments have been used to revise the structure of this compound [].

Q7: What is known about the stability of this compound in various formulations?

A7: While specific stability data for this compound in various formulations is limited in the provided research, it has been incorporated into compositions intended for food and drink, drugs, quasi drugs, and cosmetics []. Further research is needed to fully understand its stability profile under different conditions and formulations.

Q8: Have computational methods been employed in this compound research?

A8: Yes, molecular docking studies have been extensively used to investigate this compound's interactions with various targets. These studies have predicted its binding affinities and revealed key interacting residues with targets like Her2 [], PPAR-γ [], CDK9 [], S6K1 [], YES1 [], and Lyn-kinase []. Additionally, molecular dynamics simulations have been used to assess the stability of this compound-target complexes [, , ].

Q9: How do structural modifications of this compound affect its activity?

A9: While comprehensive SAR studies are not presented in the provided research, the comparison between this compound and its analog, 2,4-dimethylglabridin, in terms of P450 enzyme inactivation suggests that structural modifications can significantly impact its pharmacological activity [].

Q10: Are there any in vivo studies demonstrating this compound's efficacy?

A10: Yes, this compound has shown promising efficacy in various animal models:

- Osteoporosis: this compound administration prevented bone loss and improved bone mineral density in ovariectomized rats, serving as a potential treatment for postmenopausal osteoporosis [].

- Non-small cell lung cancer (NSCLC): In mice implanted with NSCLC cells, this compound suppressed tumor growth and reduced tumor tissue proliferation, migration, and invasion [].

Q11: What is the known safety profile of this compound?

A11: While this compound generally exhibits a favorable safety profile in the reported studies, further investigations are needed to fully elucidate its potential toxicity, adverse effects, and long-term safety in humans.

Q12: What analytical techniques are employed for this compound characterization and quantification?

A12: Several analytical methods have been used to analyze this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.